Several synthetic routes have been reported for the synthesis of [, , ]triazolo[3,4-b][1,3,4]thiadiazoles. A common method involves the cyclization of 4-amino-5-mercapto-1,2,4-triazoles with various carboxylic acids or their derivatives. This cyclization reaction is typically carried out in the presence of a dehydrating agent, such as phosphorus oxychloride (POCl3) [, , , , , , , , , , , , ].
Molecular Structure Analysis
The molecular structure of [, , ]triazolo[3,4-b][1,3,4]thiadiazoles consists of a planar fused triazole and thiadiazole ring system. The planarity of this system is often confirmed by X-ray crystallographic analysis. Substituents at various positions on the ring system can influence the overall molecular geometry and potentially affect their biological activities [, , , , , , , , ].
Physical and Chemical Properties Analysis
The physical and chemical properties of [, , ]triazolo[3,4-b][1,3,4]thiadiazoles vary depending on the nature and position of substituents on the ring system. These compounds are typically crystalline solids with varying solubility in organic solvents [, , , , , ].
a) Antimicrobial Activity:
Numerous studies have reported the significant antimicrobial activity of [, , ]triazolo[3,4-b][1,3,4]thiadiazoles against a range of bacterial and fungal strains. This activity is attributed to the ability of these compounds to inhibit vital enzymes or disrupt cellular processes in microorganisms. For example, some derivatives have shown promising activity against Staphylococcus aureus, Escherichia coli, and Candida albicans [, , , , , , , ].
b) Anticancer Activity:
Certain [, , ]triazolo[3,4-b][1,3,4]thiadiazole derivatives have demonstrated potential as anticancer agents. These compounds have been shown to inhibit the growth of various cancer cell lines, including those derived from liver, lung, and breast cancers [, , ].
c) Other Biological Activities:
In addition to their antimicrobial and anticancer properties, [, , ]triazolo[3,4-b][1,3,4]thiadiazoles have also been investigated for their anti-inflammatory, analgesic, and antiviral activities [, , , ].
Future Directions
Future research on [, , ]triazolo[3,4-b][1,3,4]thiadiazoles should focus on:
Compound Description: IFT_247 is a derivative of 5,7-diacyl-3-H(alkyl)-6-aryl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine. Research indicates that IFT_247 exhibits a dose-dependent analgesic effect, with a maximum effective dose of 25 mg/kg. Studies suggest that its mechanism of action does not involve opioid receptors. Furthermore, IFT_247 has low acute toxicity, with an LD50 of 2840±340 mg/kg, classifying it as a low-toxicity substance. []
Relevance: This compound shares the core [, , ]triazolo[3,4-b][1,3,4]thiadiazole ring system with 3-Methyl-6-[4-(propan-2-yl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. The key difference lies in the additional dihydrothiadiazine ring fused to the core structure in IFT_247 and the different substituents present at the 3, 5, 6, and 7 positions. []
Compound Description: This compound is characterized by a planar condensed 1,2,4-triazolothiadiazole ring system. The structure exhibits bond lengths indicative of electron delocalization within the triazole ring system. []
Relevance: This compound and 3-Methyl-6-[4-(propan-2-yl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole share the fundamental [, , ]triazolo[3,4-b][1,3,4]thiadiazole structural motif. While both compounds possess aryl substituents at the 3 and 6 positions, they differ in the specific aryl groups present. []
Compound Description: This series of compounds features a central 3-(5-bromothiophen-2-yl)-6-phenyl-1,7a-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole core. They are synthesized through a domino one-pot two-component reaction using 4-amino-3-(5-bromothiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazole-5-thiol and various benzoic acid derivatives. The triazolothiadiazole system present in these derivatives can be considered a cyclic analog of thiosemicarbazide and biguanide, both recognized for their diverse biological activities. []
Relevance: These derivatives are structurally related to 3-Methyl-6-[4-(propan-2-yl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole by sharing the [, , ]triazolo[3,4-b][1,3,4]thiadiazole core. Key distinctions include the presence of a 5-bromothiophen-2-yl group at the 3-position and a phenyl group at the 6-position in these derivatives, in contrast to the methyl and substituted phenyl substituents found in the target compound. []
Compound Description: This compound, designed as part of a series of triazolothiadiazoles with cytotoxic activity and incorporating structural elements found in NSAIDs (Nonsteroidal Anti-Inflammatory Drugs), is characterized by a core [, , ]triazolo[3,4-b][1,3,4]thiadiazole structure. []
Compound Description: This specific compound is distinguished by its planar [, , ]triazolo[3,4-b][1,3,4]-thiadiazole ring system. Notably, it incorporates a thiophene ring at the 3-position and a chlorophenyl group at the 6-position. []
Compound Description: This compound is a neutral mononuclear cadmium(II) complex. Its structure consists of a central Cd(II) ion coordinated with two 6-methyl-3-phenyl-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole ligands, two chloride ligands, and two methanol molecules. The cadmium(II) ion exhibits a distorted octahedral coordination geometry. The complex forms a supramolecular network through intermolecular O—H⋯Cl hydrogen bonds and π–π interactions. []
Relevance: The compound incorporates the 6-methyl-3-phenyl-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole ligand, which shares the core [, , ]triazolo[3,4-b][1,3,4]thiadiazole ring system with 3-Methyl-6-[4-(propan-2-yl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. While both possess a methyl group at the 3-position, the key difference lies in the phenyl substituent at the 6-position in the complex's ligand compared to the substituted phenyl group in the target compound. []
Compound Description: This compound exists as a 1:1 co-crystal of 4-bromobenzoic acid and 6-(4-bromophenyl)-3-methyl-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole. The triazolothiadiazole unit is nearly planar and forms a slight dihedral angle with the bromophenyl ring. The crystal structure is stabilized by various intermolecular interactions, including O—H⋯N and C—H⋯O hydrogen bonds, π–π stacking interactions, and short S⋯N contacts. []
Relevance: The co-crystal features 6-(4-bromophenyl)-3-methyl-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole, which is structurally analogous to 3-Methyl-6-[4-(propan-2-yl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. They both share the same core [, , ]triazolo[3,4-b][1,3,4]thiadiazole ring system and a methyl substituent at the 3-position. The distinction arises from the presence of a 4-bromophenyl group at the 6-position in the co-crystal component compared to the 4-(propan-2-yl)phenyl group in the target compound. []
Compound Description: In this compound, the thiadiazine ring adopts a half-chair conformation. The structure reveals specific dihedral angles between the benzene rings of the chlorophenoxy and chlorobenzyl groups, the thiophene ring, and the triazole ring. Crystallographically, the molecules arrange themselves into sheets through C—H⋯N and C—H⋯Cl hydrogen bonds. Furthermore, π–π stacking interactions are observed between thiophene and triazole rings, contributing to the overall stability of the crystal structure. []
Relevance: This compound shares a structural resemblance to 3-Methyl-6-[4-(propan-2-yl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole due to the presence of the [, , ]triazolo[3,4-b][1,3,4]thiadiazine core, despite the presence of a dihydrothiadiazine ring instead of the thiadiazole ring in the target compound. Both compounds feature aromatic substituents at the 6-position of the heterocyclic core. []
1,2,4-Triazole, 1,2,4-triazolo[3,4-b][1,3,4]thiadiazole, and 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine Derivatives of Benzotriazole
Compound Description: This collection encompasses three series of benzotriazole derivatives, all featuring a central 1,2,4-triazole motif. They are synthesized from a common intermediate, 1-(1-carbonylmethyl-1H-benzotriazole)thiosemicarbazide. These derivatives exhibit structural diversity through variations in substituents and the presence of either a thiadiazole or thiadiazine ring fused to the triazole core. []
Relevance: These derivatives share the common 1,2,4-triazole motif with 3-Methyl-6-[4-(propan-2-yl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. The thiadiazole derivatives, in particular, bear a close structural resemblance, differing primarily in the substituents attached to the core heterocyclic system. The thiadiazine derivatives also exhibit a similar core structure, despite the presence of a dihydrothiadiazine ring in place of the thiadiazole ring found in the target compound. []
Compound Description: Compound 1, a 3,6-disubstituted-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivative, features an adamantyl group at the 3-position and a 2-chloro-6-fluorophenyl group at the 6-position. Crystallographic analysis reveals a network of intermolecular interactions, including C–H···N, C–H···π, and C–H···Cl hydrogen bonds, a C–S···π chalcogen bond, and short F···C/N contacts, contributing to the compound's solid-state structure. In vitro studies suggest that compound 1 exhibits selectivity for COX-2 over COX-1, indicating potential anti-inflammatory properties. []
Relevance: Compound 1 and 3-Methyl-6-[4-(propan-2-yl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole share the core [, , ]triazolo[3,4-b][1,3,4]thiadiazole structure. They are distinguished by the substituents at the 3- and 6-positions: an adamantyl group and a 2-chloro-6-fluorophenyl group in compound 1, compared to a methyl group and a 4-(propan-2-yl)phenyl group in the target compound. []
Compound Description: Compound 2 is another 3,6-disubstituted-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivative, featuring a phenyl group at the 3-position and a 2-chloro-6-fluorophenyl group at the 6-position. Its crystal structure reveals stabilization through π-stacking interactions, C–H···N, C–H···π, and C–H···Cl hydrogen bonds, along with distinctive σ-hole interactions like the C–Cl···N halogen bond and the C–S···N chalcogen bond. Additionally, S(lp)···C(π) and short N···N contacts play a role in stabilizing specific molecular dimers. Similar to compound 1, in vitro experiments suggest that compound 2 also shows selectivity towards COX-2, indicating potential as an anti-inflammatory agent. []
Relevance: This compound is structurally related to 3-Methyl-6-[4-(propan-2-yl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole through their common [, , ]triazolo[3,4-b][1,3,4]thiadiazole core. The primary differences lie in the substituents. Compound 2 has a phenyl group at the 3-position and a 2-chloro-6-fluorophenyl group at the 6-position, whereas the target compound has a methyl group and a 4-(propan-2-yl)phenyl group at those respective positions. []
6-(2,6-Dichlorophenyl)-3-(3-methyl-1H-pyrazol-5-yl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxylic Acid and its Salts
Compound Description: These compounds feature a central 6-(2,6-dichlorophenyl)-3-(3-methyl-1H-pyrazol-5-yl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxylic acid structure. Both organic and inorganic salts of this acid have been synthesized and characterized. []
Relevance: These compounds share the [, , ]triazolo[3,4-b][1,3,4]thiadiazine core structure with 3-Methyl-6-[4-(propan-2-yl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, although the target compound lacks the dihydro component in the thiadiazine ring. The presence of a 3-methylpyrazolyl group at the 3-position and an aromatic substituent at the 6-position further highlights their structural similarities. []
Compound Description: This series of compounds incorporates both theophylline and 1,2,4-triazole moieties, aiming to combine their known pharmacological properties. Synthesized by condensing 7-((4-amino-5-mercapto-1,2,4-triazol-3-yl)methyl)theophylline with various aromatic carboxylic acids, these compounds hold potential for enhanced biological activity. Preliminary in silico studies suggest potential antifungal activity, particularly for the derivative with a 2-bromo-5-methoxyphenyl substituent, showing promising interactions with the enzyme lanosterol 14α-demethylase. []
Relevance: These derivatives share the [, , ]triazolo[3,4-b][1,3,4]thiadiazole core with 3-Methyl-6-[4-(propan-2-yl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, highlighting the structural significance of this heterocyclic system. The presence of an aryl substituent at the 6-position in both the derivatives and the target compound further emphasizes their structural similarity. []
Compound Description: This family of compounds is synthesized through the heterocyclization of 1-phenyl-2-((5-aryl-1,3,4-oxadiazole-2-yl)thio)ethane-1-ones. Evaluation of their biological properties revealed noteworthy cytotoxic activity against HeLa, HBL-100, and CCRF-CEM cancer cell lines, particularly for compounds with specific substituents. Interestingly, these compounds did not display antimicrobial properties. []
Relevance: The 3-aryl-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazines are structurally analogous to 3-Methyl-6-[4-(propan-2-yl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, sharing the [, , ]triazolo[3,4-b][1,3,4]thiadiazine core. The difference lies in the presence of a dihydrothiadiazine ring in these compounds, as opposed to the thiadiazole ring in the target compound. Additionally, both the target compound and these analogs feature an aromatic substituent at the 6-position. []
Compound Description: This compound is characterized by a largely planar triazolothiadiazole system. The oxazole and phenyl rings show specific dihedral angles with respect to the central triazolothiadiazole plane. Within the crystal structure, face-to-face π–π interactions between thiadiazole and oxazole rings are observed, leading to the formation of columns along a specific crystallographic axis. []
Relevance: This compound shares the core [, , ]triazolo[3,4-b][1,3,4]thiadiazole ring system with 3-Methyl-6-[4-(propan-2-yl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. The key differences lie in the substituents present. This compound has a benzylsulfanyl group at the 3-position and a 5-methyl-1,2-oxazol-3-yl group at the 6-position, unlike the methyl and substituted phenyl substituents in the target compound. []
Compound Description: These compounds are characterized by the presence of both pyrazole and 1,2,4-triazole rings in their structure. The incorporation of these heterocycles is strategically relevant in medicinal chemistry due to their significant pharmacological potential. Molecular docking studies suggest that these compounds might interact with 14α-demethylase lanosterol, indicating potential antifungal activity. []
Relevance: The 3-(5-(4-methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles are structurally related to 3-Methyl-6-[4-(propan-2-yl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole by the shared presence of the [, , ]triazolo[3,4-b][1,3,4]thiadiazole core. The presence of an aromatic substituent at the 6-position in both groups of compounds further reinforces their structural similarity. []
Compound Description: These derivatives are synthesized via a condensation reaction between 5-bromo-4-[1-(5-bromo-2,6-dichloropyrimidin-4-yl)ethyl]-2-chloro-6-methylpyrimidine and 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol. []
Relevance: These derivatives are structurally related to 3-Methyl-6-[4-(propan-2-yl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole through the shared presence of the [, , ]triazolo[3,4-b][1,3,4]thiadiazine core, although the target compound lacks the dihydro component in the thiadiazine ring. Both the target compound and these derivatives contain a methyl group at the 3-position. []
Compound Description: This set of compounds is prepared using a one-pot multicomponent reaction involving 3-(2-bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, 4-amino-5-hydrazino-4H-[1,2,4]triazole-3-thiol, and phthalic anhydrides. These compounds represent a class of substituted 2,3-dihydro-2-(6-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl)phthalazine-1,4-diones. []
Relevance: These compounds share the [, , ]triazolo[3,4-b][1,3,4]thiadiazine core structure with 3-Methyl-6-[4-(propan-2-yl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, although the latter lacks the dihydro component in the thiadiazine ring. []
Compound Description: These substituted 3-[3-(N′-benzylidene-hydrazino)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]-4-hydroxy-6-methyl-pyran-2-ones are synthesized using a one-pot, three-component reaction. The reactants include 3-(2-bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, 4-amino-5-hydrazino-4H-[1,2,4]triazole-3-thiol, and various aromatic aldehydes. []
Relevance: These compounds are structurally related to 3-Methyl-6-[4-(propan-2-yl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole as they both contain the [, , ]triazolo[3,4-b][1,3,4]thiadiazine core, even though the target compound doesn't have the dihydro component in the thiadiazine ring. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.